molecular formula C18H10O3 B161291 4-Phenylnaphtho[2,3-c]furan-1,3-dione CAS No. 1985-37-1

4-Phenylnaphtho[2,3-c]furan-1,3-dione

Cat. No. B161291
CAS RN: 1985-37-1
M. Wt: 274.3 g/mol
InChI Key: LZQGZQKISQRHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Phenylnaphtho[2,3-c]furan-1,3-dione” is a chemical compound with the molecular formula C18H10O3 . It is also known by other names such as “1-Phenyl-2,3-naphthalenedicarboxylic anhydride” and “4-phenylbenzofbenzofuran-1,3-dione” among others .


Synthesis Analysis

The synthesis of “4-Phenylnaphtho[2,3-c]furan-1,3-dione” and similar compounds has been a subject of research. Predominantly starting from 2-hydroxy-1,4-naphthoquinones, the two-step procedures, such as multi-component reaction, thermal cyclization with enamines, and CAN-mediated oxidative cycloaddition with enol ether, and one-step cascade approaches, such as transition-metal or strong-base or strong oxidant promoted thermal cyclization methods have been developed .


Molecular Structure Analysis

The molecular structure of “4-Phenylnaphtho[2,3-c]furan-1,3-dione” has been analyzed in several studies . The compound has a molecular weight of 274.3 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “4-Phenylnaphtho[2,3-c]furan-1,3-dione” are complex and varied. For instance, the reaction is catalyzed by commercially available Pd/C without oxidants and hydrogen acceptors, thereby providing an intrinsically waste-free approach for the synthesis of functionalized and potentially biologically relevant naphtha .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Phenylnaphtho[2,3-c]furan-1,3-dione” include a molecular weight of 274.3 g/mol, XLogP3-AA of 4.2, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 274.062994177 g/mol, Monoisotopic Mass of 274.062994177 g/mol, Topological Polar Surface Area of 43.4 Ų, Heavy Atom Count of 21, and Formal Charge of 0 .

Scientific Research Applications

Crystal Structures Analysis The crystal structures of 4-Phenylnaphtho[2,3-c]furan-1(3H)-one and related compounds were studied, revealing minor differences in their geometrical parameters. The analysis of these structures is crucial for understanding the compound's physical and chemical properties, which can be applied in various scientific research areas (Merbouh et al., 2021).

Synthetic Methodology and Applications

Photoinduced Direct Oxidative Annulation A novel methodology was introduced for the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and related compounds, providing access to highly functionalized polyheterocyclic structures. This approach does not require transition metals or oxidants, making it a green and efficient synthetic route. The phenomenon of excited-state intramolecular proton transfer (ESIPT) observed in these compounds suggests potential applications in photochemical and photophysical studies (Zhang et al., 2017).

Blue-Luminescent Properties The synthesis and properties of 4-Phenylnaphtho[2,3-c]furan-1,3-dione derivatives with blue-luminescent properties were explored. These compounds displayed intense blue fluorescence both in solution and in solid state. Such properties are valuable in the development of new materials for optoelectronic devices and fluorescence-based applications (Kojima et al., 2016).

Future Directions

The future directions for “4-Phenylnaphtho[2,3-c]furan-1,3-dione” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The compound’s potential biological relevance suggests it could be a subject of future pharmacological studies .

properties

IUPAC Name

4-phenylbenzo[f][2]benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O3/c19-17-14-10-12-8-4-5-9-13(12)15(16(14)18(20)21-17)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQGZQKISQRHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280531
Record name 4-phenylnaphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylnaphtho[2,3-c]furan-1,3-dione

CAS RN

1985-37-1
Record name NSC17350
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-phenylnaphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-2,3-naphthalenedicarboxylic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylnaphtho[2,3-c]furan-1,3-dione
Reactant of Route 2
Reactant of Route 2
4-Phenylnaphtho[2,3-c]furan-1,3-dione
Reactant of Route 3
4-Phenylnaphtho[2,3-c]furan-1,3-dione
Reactant of Route 4
4-Phenylnaphtho[2,3-c]furan-1,3-dione
Reactant of Route 5
4-Phenylnaphtho[2,3-c]furan-1,3-dione
Reactant of Route 6
4-Phenylnaphtho[2,3-c]furan-1,3-dione

Citations

For This Compound
3
Citations
J Park, JD Kim, GCE Raja, HC Choi… - Synthetic …, 2017 - Taylor & Francis
Cyclic anhydrides such as naphtho[2,3-c]furan-1,3-dione derivatives were synthesized from the reaction of arylpropiolic acids and 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence …
Number of citations: 2 www.tandfonline.com
M Denißen, A Kraus, GJ Reiss… - Beilstein Journal of …, 2017 - beilstein-journals.org
In situ activation of 3-arylpropiolic acids with T3P®(n-propylphosphonic acid anhydride) initiates a domino reaction furnishing 4-arylnaphtho [2, 3-c] furan-1, 3-diones in excellent yields. …
Number of citations: 3 www.beilstein-journals.org
P Wessig, A Matthes, U Schilde… - European Journal of …, 2013 - Wiley Online Library
An asymmetric variant of the dehydro‐Diels–Alder (DDA) reaction has been developed and applied in the atropselective synthesis of various (1,5)naphthalenophanes. Whereas the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.